N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylbenzamide
Description
Properties
IUPAC Name |
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-11-5-7-13(3)15(9-11)17(23)20-19-22-21-18(24-19)16-10-12(2)6-8-14(16)4/h5-10H,1-4H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIXUYSIZLNDXCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=C(C=CC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylbenzamide typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 2,5-dimethylbenzoic acid hydrazide with 2,5-dimethylbenzoyl chloride in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxadiazole derivatives.
Scientific Research Applications
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylbenzamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Industrial Chemistry: The compound serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylbenzamide involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit enzymes or receptors involved in disease pathways. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects. The oxadiazole ring can also interact with DNA or proteins, disrupting their function and leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Differences
The target compound shares its 1,3,4-oxadiazole core with analogs reported in and but differs in substituents and functional groups:
Key Observations :
Spectral and Analytical Data
Infrared Spectroscopy (IR)
Analysis :
- The target compound’s IR spectrum lacks the aldehyde C=O (~1720 cm⁻¹) seen in 5h , confirming its amide-dominated functionalization .
- The absence of sulfanyl (S-O/S-N) peaks (~1240 cm⁻¹) distinguishes it from 7f .
Nuclear Magnetic Resonance (NMR)
Analysis :
Physicochemical and Functional Comparisons
Thermal Stability and Phase Behavior
Biological Activity
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C18H18N4O
- Molecular Weight : 306.36 g/mol
- CAS Number : 1208868-82-9
Synthesis
The synthesis of this compound typically involves the reaction of 2,5-dimethylbenzoyl chloride with 5-amino-1,3,4-oxadiazole in the presence of a suitable base. This method allows for the formation of the oxadiazole ring which is crucial for its biological activity.
Anticancer Properties
Research has demonstrated that compounds containing the oxadiazole moiety exhibit notable anticancer properties. For instance, derivatives similar to this compound have shown effectiveness against various cancer cell lines:
These compounds act primarily by inducing apoptosis in cancer cells and inhibiting cell proliferation.
The proposed mechanism of action includes:
- Topoisomerase Inhibition : Compounds similar to this compound have been identified as inhibitors of topoisomerase II. This enzyme is crucial for DNA replication and repair processes.
- Reactive Oxygen Species (ROS) Generation : The compound induces ROS production within cancer cells, leading to oxidative stress and subsequent cell death.
- Cell Cycle Arrest : Studies indicate that these compounds can cause cell cycle arrest at the G1 phase, preventing further cell division and promoting apoptosis .
Case Studies
In a study evaluating various oxadiazole derivatives for their anticancer activity:
- Compound Efficacy : A specific derivative showed a significant reduction in tumor size in xenograft models when administered at low doses over a period of two weeks.
- Toxicity Assessment : Normal cell lines exhibited minimal toxicity at concentrations effective against cancer cells, indicating a favorable therapeutic index .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
